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This publication provides a comprehensive comparison of the investigational topical
immunomodulator UR-1505 with established alternatives for the treatment of atopic dermatitis.
This guide is intended for researchers, scientists, and drug development professionals, offering
an objective analysis of efficacy based on available clinical trial data and a detailed exploration
of the respective mechanisms of action.

Executive Summary

UR-1505, a novel salicylate-based, non-steroidal anti-inflammatory agent, was investigated for
the topical treatment of atopic dermatitis. However, a phase Il clinical trial revealed that UR-
1505 did not demonstrate a clinically relevant effect compared to either the vehicle or the
calcineurin inhibitor tacrolimus. In contrast, other classes of topical immunomodulators,
including calcineurin inhibitors, a phosphodiesterase-4 (PDE4) inhibitor, and a Janus kinase
(JAK) inhibitor, have shown significant efficacy in the treatment of atopic dermatitis. This guide
will delve into the comparative efficacy and mechanistic pathways of these agents.

Comparative Efficacy of Topical Imnmunomodulators

The following table summarizes the key efficacy data from clinical trials of UR-1505 and other
prominent topical immunomodulators. The primary endpoints used for comparison are the
Investigator's Global Assessment (IGA) and the Eczema Area and Severity Index (EASI).
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. Primary Vehicle/Plac
Drug Drug Class Trial : Result
Endpoint ebo Result
Mean change
UR-1505 Salicylate- from baseline
Phase Il ) -1.0 -1.7
(0.5%) based NSAID in IGA at Day
28
Mean change
UR-1505 Salicylate- from baseline
Phase Il ) -1.2 -1.7
(1%) based NSAID in IGA at Day
28
Mean change
UR-1505 Salicylate- from baseline
Phase Il ) -15 -1.7
(2%) based NSAID in IGA at Day
28
Mean change
Tacrolimus Calcineurin Phase Il (UR-  from baseline 6 17
(0.1%) Inhibitor 1505 trial) in IGA at Day ' '
28
% of patients
with =290%
Tacrolimus Calcineurin Phase I improvement
o o 36.8% 6.6%
(0.1%) Inhibitor (Pooled data)  in disease
status at 12
weeks
% of patients
_ _ _ _ with IGA of
Pimecrolimus  Calcineurin Phase 11l
o clear or 35% 18%
(1%) Inhibitor (Pooled data)
almost clear
at 6 weeks
Crisaborole PDE4 Phase Il % of patients 32.8% 25.4%
(2%) Inhibitor (CORE 1 &2) achieving (CORE 1), (CORE 1),
ISGA 31.4% 18.0%
success (CORE 2) (CORE 2)
(clear or
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almost clear
with =2-grade
improvement)
at Day 29

% of patients
achieving
I IGA score of
Ruxolitinib . Phase Il ]
JAK Inhibitor 0 or 1 with 51.3% 7.6%

(1.5%) (TRUE-AD2) _
>2-point
improvement

at week 8

% of patients
Ruxolitinib . Phase I achieving
JAK Inhibitor 61.8% 14.4%
(1.5%) (TRUE-AD2) EASI-75 at

week 8

Experimental Protocols
UR-1505 Phase Il Exploratory Trial

This was a unicenter, randomized, double-blind, within-patient controlled study.[1]

» Patient Population: Patients with atopic dermatitis lesions on two symmetrical topographic
areas (arms, legs, or trunk).[1]

e Treatment: Patients simultaneously received two different treatments, one on each
symmetrical lesion. The treatment pairs included 0.5%, 1%, or 2% UR-1505 ointment and its
vehicle, or 0.1% tacrolimus ointment. Treatments were applied once daily for 28 days.[1]

» Primary Efficacy Endpoint: The change from baseline in the Investigator Global Assessment
(IGA) score at Day 28.[1]

e Secondary Endpoints: Percentage of area clearance, local Eczema Area Severity Index
(local EASI), and local tolerability.[1]
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Pivotal Phase lll Trials of Topical Calcineurin Inhibitors
(Tacrolimus and Pimecrolimus)

The pivotal trials for tacrolimus and pimecrolimus were typically multicenter, randomized,
double-blind, vehicle-controlled studies.

o Patient Population: Adults and children with moderate to severe atopic dermatitis.

o Treatment: Tacrolimus ointment (0.03% or 0.1%) or pimecrolimus cream (1%) applied twice
daily to affected areas for several weeks (typically 6 to 12 weeks).

» Efficacy Endpoints: The primary endpoints often included the physician's global evaluation of
clinical response or the percentage of patients achieving a certain level of improvement (e.g.,
90% or greater improvement from baseline). Other endpoints included the Eczema Area and
Severity Index (EASI) score and patient assessments of pruritus.[2]

Pivotal Phase lll Trials of Topical Crisaborole (CORE 1
and CORE 2)

These were two identically designed, multicenter, randomized, double-blind, vehicle-controlled
trials.

o Patient Population: Patients aged 2 years and older with mild-to-moderate atopic dermatitis.
o Treatment: Crisaborole ointment 2% or vehicle applied twice daily for 28 days.

e Primary Efficacy Endpoint: Success in the Investigator's Static Global Assessment (ISGA) at
day 29, defined as a score of "clear” (0) or "almost clear" (1) with a 2-grade or greater
improvement from baseline.

Pivotal Phase Il Trials of Topical Ruxolitinib (TRUE-AD1
and TRuE-AD2)

These were two identical, randomized, double-blind, vehicle-controlled, parallel-group,
multicenter studies.
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» Patient Population: Adolescent and adult patients (aged =12 years) with mild-to-moderate
atopic dermatitis.

o Treatment: Ruxolitinib cream (0.75% or 1.5%) or vehicle applied twice daily for 8 weeks.

» Primary Efficacy Endpoint: The proportion of patients achieving an Investigator's Global
Assessment (IGA) score of "clear” (0) or "almost clear" (1) with at least a 2-point
improvement from baseline at week 8.

o Key Secondary Endpoints: The proportion of patients with at least a 75% improvement from
baseline in the Eczema Area and Severity Index (EASI-75) at week 8.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known signaling pathways targeted by UR-1505 and the
comparator topical immunomodulators.
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Caption: Calcineurin Inhibitor Signaling Pathway
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Caption: JAK Inhibitor Signaling Pathway

Experimental Workflow

The following diagram outlines a typical workflow for a phase Il clinical trial of a topical
immunomodulator for atopic dermatitis.
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Screening & Enrollment
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Caption: Representative Clinical Trial Workflow
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Conclusion

The clinical development of UR-1505 for atopic dermatitis was halted due to a lack of efficacy.
This comparative guide highlights the superior clinical performance of other topical
immunomodulators that target distinct inflammatory pathways. Calcineurin inhibitors, PDE4
inhibitors, and JAK inhibitors have all demonstrated statistically significant and clinically
meaningful improvements in the signs and symptoms of atopic dermatitis, offering valuable
therapeutic options for patients. Future research and development in topical
immunomodulation will likely continue to focus on novel targets within the complex
inflammatory cascade of atopic dermatitis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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